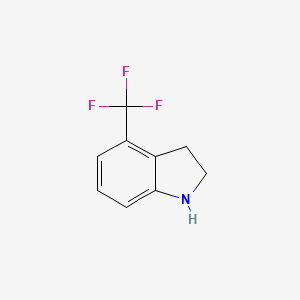

4-(Trifluoromethyl)indoline

Übersicht

Beschreibung

4-(Trifluoromethyl)indoline is a chemical compound that belongs to the indoline family, characterized by the presence of a trifluoromethyl group at the 4-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)indoline can be achieved through various methods. One common approach involves the trifluoromethylation of indoline derivatives. For example, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles can provide trifluoroethylated or trifluoroacetylated indolines depending on the reducing agent and trifluoroethyl or trifluoroacetyl source used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)indoline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxindoles.

Reduction: Formation of reduced indoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted indolines, oxindoles, and reduced indoline derivatives, which can be further utilized in synthetic and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Trifluoromethyl)indoline serves as a versatile building block in organic synthesis. It has been utilized in the development of:

- Functionalized Indoles : The compound is used to create various functionalized indoles through reactions such as Friedel-Crafts alkylation and palladium-catalyzed coupling reactions. These reactions have shown good yields and selectivity, which are crucial for the synthesis of complex molecules .

- Regioselective Functionalization : The palladium-catalyzed functionalization of alkenes with this compound allows for the generation of indoline derivatives with specific regioselectivity, which is beneficial in synthesizing pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its biological activity:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .

- Auxin Activity : A study highlighted the role of fluorinated indoles as auxins in plant growth regulation. The incorporation of the trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for agricultural applications .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Fluorinated Polymers : The compound can be integrated into polymer matrices to enhance properties such as chemical resistance and thermal stability. Fluorinated materials derived from this compound are being explored for applications in coatings and advanced materials .

- Cosmetic Formulations : Research indicates that fluorinated compounds can improve the stability and efficacy of cosmetic products. The incorporation of this compound into formulations may enhance sensory properties and skin feel, making it an attractive ingredient in cosmetic chemistry .

Table 1: Synthesis Methods for this compound Derivatives

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Auxin Activity | Plant growth regulation |

Case Studies

- Anticancer Research : A study evaluated the cytotoxicity of several derivatives of this compound against breast cancer cell lines. Results indicated that specific modifications to the indoline structure significantly enhanced anticancer activity compared to non-fluorinated analogs.

- Agricultural Applications : Research demonstrated that introducing trifluoromethyl groups into indole structures improved their efficacy as plant growth regulators, indicating potential use in agricultural formulations.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indoline: The parent compound without the trifluoromethyl group.

4-Methylindoline: Similar structure with a methyl group instead of a trifluoromethyl group.

4-Fluoroindoline: Contains a fluorine atom at the 4-position.

Uniqueness

4-(Trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs .

Biologische Aktivität

4-(Trifluoromethyl)indoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole structure with a trifluoromethyl substituent at the fourth position. This modification significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to participate in various electrophilic aromatic substitution reactions, enhancing the compound's utility in synthetic applications.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as selective androgen receptor modulators (SARMs). SARMs have potential therapeutic applications in treating conditions such as muscle wasting and osteoporosis by selectively modulating androgen receptor activity without the adverse effects associated with traditional anabolic steroids .

Table 1: Biological Activities of this compound Derivatives

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Androgen Receptor Modulation : Compounds like 2-Methyl-4-(trifluoromethyl)indoline have shown selective binding to androgen receptors, which may facilitate muscle growth and bone density improvement without typical steroid side effects.

- Anti-inflammatory Effects : Indole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Some derivatives exhibit significant anticancer activity by inducing reactive oxygen species (ROS) generation in cancer cells, leading to cell death. This mechanism was observed in studies involving SOX derivatives that targeted multiple cancer-specific markers .

Study on Selective Androgen Receptor Modulators

A study focused on the synthesis and evaluation of 2-Methyl-4-(trifluoromethyl)indoline demonstrated its efficacy as a SARM. The compound was shown to enhance muscle mass in animal models without the side effects typically associated with anabolic steroids. Binding affinity studies revealed a strong interaction with androgen receptors, indicating its potential for therapeutic use in muscle-wasting diseases.

Anti-inflammatory Activity Assessment

In another investigation, a series of indole-2-carboxamide derivatives were synthesized and screened for anti-inflammatory activity. Notably, compounds 14f and 14g effectively inhibited LPS-induced inflammation in RAW 264.7 macrophages. The study highlighted their ability to improve lung histopathology in vivo without causing toxicity, showcasing their therapeutic potential against inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives are influenced by their structural features. For instance, modifications to the indole core or variations in substituents can significantly alter binding affinity and pharmacological profiles.

Table 2: Structure-Activity Relationships of Indole Derivatives

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCIDGZBJANSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585694 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-07-9 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.